molecular formula C22H29NO4 B233900 17-(Cyclopropylmethyl)-3-hydroxy-4,14-dimethoxymorphinan-6-one CAS No. 154711-64-5

17-(Cyclopropylmethyl)-3-hydroxy-4,14-dimethoxymorphinan-6-one

Cat. No. B233900
CAS RN: 154711-64-5
M. Wt: 371.5 g/mol
InChI Key: HHLFEKGPFKSEJX-STZQEDGTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-(Cyclopropylmethyl)-3-hydroxy-4,14-dimethoxymorphinan-6-one, commonly known as CYCLOFO, is a synthetic opioid that belongs to the class of morphinan derivatives. It was first synthesized in 1979 by researchers at the University of Kentucky. CYCLOFO has been found to have potent analgesic properties and has been studied extensively for its potential use in pain management.

Mechanism of Action

CYCLOFO acts as an agonist at the mu-opioid receptor, which is the primary receptor responsible for mediating the analgesic effects of opioids. It also has affinity for the delta-opioid receptor, which is involved in the modulation of pain perception. The activation of these receptors leads to the inhibition of the release of neurotransmitters involved in the transmission of pain signals, resulting in pain relief.
Biochemical and Physiological Effects:
CYCLOFO has been found to have potent analgesic effects, which are mediated by its actions at the mu-opioid receptor. It has also been shown to have sedative and respiratory depressant effects, which are common to all opioids. CYCLOFO has a lower potential for abuse and dependence compared to other opioids, making it a promising candidate for the treatment of opioid addiction.

Advantages and Limitations for Lab Experiments

CYCLOFO has several advantages for use in lab experiments. It has potent analgesic properties and has been shown to be effective in the treatment of both acute and chronic pain. It also has a lower potential for abuse and dependence compared to other opioids, making it a promising candidate for the treatment of opioid addiction. However, CYCLOFO has several limitations for use in lab experiments. It has sedative and respiratory depressant effects, which can complicate the interpretation of results. It also has a narrow therapeutic window, meaning that the difference between the effective dose and the toxic dose is small.

Future Directions

There are several future directions for research on CYCLOFO. One area of research is the development of new formulations of CYCLOFO that can be administered via different routes, such as transdermal patches or sublingual tablets. Another area of research is the development of new analogs of CYCLOFO that have improved pharmacokinetic properties and reduced side effects. Finally, there is a need for further research on the efficacy and safety of CYCLOFO in the treatment of opioid addiction.

Synthesis Methods

The synthesis of CYCLOFO involves a series of chemical reactions starting from the precursor compound, 3-hydroxy-N-methylmorphinan. The first step involves the protection of the hydroxyl group using a benzyl group. This is followed by the reduction of the ketone group using sodium borohydride to give the corresponding alcohol. The alcohol is then converted to the corresponding mesylate, which is subsequently reacted with cyclopropylmethyl magnesium bromide to give CYCLOFO.

Scientific Research Applications

CYCLOFO has been extensively studied for its potential use as an analgesic agent. It has been found to have potent analgesic properties and has been shown to be effective in the treatment of both acute and chronic pain. CYCLOFO has also been studied for its potential use in the treatment of opioid addiction. It has been found to have a lower potential for abuse and dependence compared to other opioids, making it a promising candidate for the treatment of opioid addiction.

properties

CAS RN

154711-64-5

Product Name

17-(Cyclopropylmethyl)-3-hydroxy-4,14-dimethoxymorphinan-6-one

Molecular Formula

C22H29NO4

Molecular Weight

371.5 g/mol

IUPAC Name

(1R,9R,10S)-17-(cyclopropylmethyl)-4-hydroxy-3,10-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one

InChI

InChI=1S/C22H29NO4/c1-26-20-17(25)6-5-15-11-18-22(27-2)8-7-16(24)12-21(22,19(15)20)9-10-23(18)13-14-3-4-14/h5-6,14,18,25H,3-4,7-13H2,1-2H3/t18-,21-,22-/m1/s1

InChI Key

HHLFEKGPFKSEJX-STZQEDGTSA-N

Isomeric SMILES

COC1=C(C=CC2=C1[C@]34CCN([C@H](C2)[C@@]3(CCC(=O)C4)OC)CC5CC5)O

SMILES

COC1=C(C=CC2=C1C34CCN(C(C2)C3(CCC(=O)C4)OC)CC5CC5)O

Canonical SMILES

COC1=C(C=CC2=C1C34CCN(C(C2)C3(CCC(=O)C4)OC)CC5CC5)O

synonyms

3-hydroxycyprodime

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.